molecular formula C7H8N2O2 B1302331 Methyl 5-aminonicotinate CAS No. 36052-25-2

Methyl 5-aminonicotinate

Cat. No. B1302331
CAS RN: 36052-25-2
M. Wt: 152.15 g/mol
InChI Key: MBGSRKHDEJNWED-UHFFFAOYSA-N
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Description

“Methyl 5-aminonicotinate” is a compound with the molecular formula C7H8N2O2 . It is also known by other names such as “Methyl 5-aminopyridine-3-carboxylate” and "5-Amino-nicotinic acid methyl ester" .


Synthesis Analysis

The synthesis of Methyl 5-aminonicotinate has been mentioned in a study where it was used as a starting material . The study involved diazotization and azo coupling of Methyl 5-aminonicotinate with phenols and anilines .


Molecular Structure Analysis

The molecular weight of Methyl 5-aminonicotinate is 152.15 g/mol . The IUPAC name for this compound is "methyl 5-aminopyridine-3-carboxylate" . The InChI representation of the molecule is InChI=1S/C7H8N2O2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,8H2,1H3 .


Physical And Chemical Properties Analysis

Methyl 5-aminonicotinate has a molecular weight of 152.15 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 152.058577502 g/mol . The topological polar surface area of the compound is 65.2 Ų .

Scientific Research Applications

Pharmacology: Pain Management

Methyl 5-aminonicotinate: has been utilized in pharmacological studies as a derivative of niacin. It acts as a rubefacient, which is a substance that causes redness of the skin by dilating the capillaries and increasing blood circulation . This property is particularly useful in topical preparations aimed at relieving muscle and joint pain.

Organic Synthesis: Building Block

In organic chemistry, Methyl 5-aminonicotinate serves as a versatile building block for synthesizing various heterocyclic compounds . Its reactivity allows for the construction of complex molecules, which are essential in the development of new pharmaceuticals and materials.

Medicinal Chemistry: Drug Development

Methyl 5-aminonicotinate: plays a crucial role in medicinal chemistry. It is part of the heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties . These activities make it a valuable compound in the design and synthesis of new drugs.

Safety and Hazards

Methyl 5-aminonicotinate is harmful in contact with skin, if inhaled, and if swallowed . It may cause respiratory irritation, skin irritation, and serious eye irritation .

properties

IUPAC Name

methyl 5-aminopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-2-6(8)4-9-3-5/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGSRKHDEJNWED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363887
Record name Methyl 5-aminonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-aminonicotinate

CAS RN

36052-25-2
Record name 3-Pyridinecarboxylic acid, 5-amino-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36052-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-aminonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-aminopyridine-3-carboxylate
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Synthesis routes and methods I

Procedure details

A mixture of methyl 5-tert-butoxycarbonylamino-3-pyridinecarboxylate (5.7 g) and conc. hydrochloric acid (11.4 ml) in methanol (57 ml) was stirred for 1 hour at 40° C. After being cooled to room temperature, the reaction mixture was poured into a mixture of ethyl acetate (100 ml) and water (50 ml) under stirring, and adjusted to pH 9.0 with 10% potassium carbonate aqueous solution. The organic layer was washed with brine and dried over magnesium sulfate. The solvent was evaporated in vacuo and the residue was recrystallized from diethyl ether-methanol to afford methyl 5-amino-3-pyridinecarboxylate (2.03 g).
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5.7 g
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11.4 mL
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57 mL
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100 mL
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50 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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